

roxindole hydrochloride pKi values comparison standard dopamine agonists

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Compound Focus: Roxindole Hydrochloride

CAS No.: 108050-82-4

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pKi Values of Dopamine Receptor Agonists

The table below compiles the pKi values for roxindole and other agonists at key dopamine receptor subtypes. A higher pKi value indicates a stronger binding affinity.

Comparison of Agonist Affinities at Human Dopamine Receptors [1] [2] [3]

Agonist Name	D2 Receptor (pKi)	D3 Receptor (pKi)	D4 Receptor (pKi)	5-HT1A Receptor (pKi)
Roxindole	8.55 [1]	8.93 [1]	8.23 [1]	9.42 [1]
Bromocriptine	8.05 [2]	Information Missing	Information Missing	Information Missing
Quinpirole	Information Missing	Information Missing	Information Missing	Negligible activity [1]
Aripiprazole	Information Missing	Information Missing	Information Missing	Information Missing

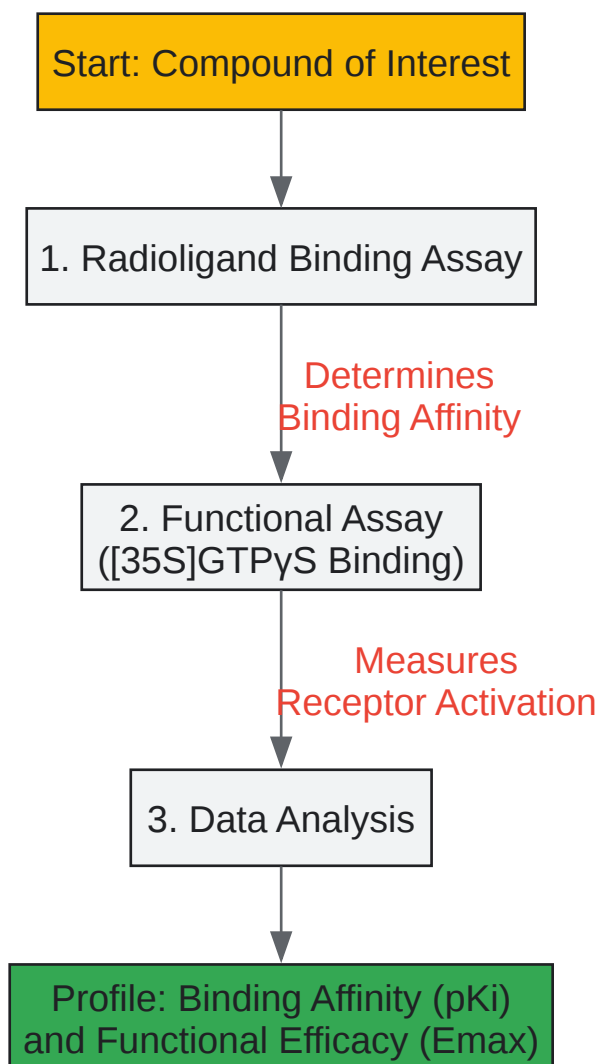
Agonist Name	D2 Receptor (pKi)	D3 Receptor (pKi)	D4 Receptor (pKi)	5-HT1A Receptor (pKi)
Cabergoline	0.7 (Ki in nM) [2]	1.5 (Ki in nM) [2]	Information Missing	Information Missing
Apomorphine	Information Missing	Information Missing	Information Missing	Information Missing
Ropinirole	~7.4 (pEC50) [2]	~8.4 (pEC50) [2]	~6.8 (pEC50) [2]	Information Missing

Experimental Context and Methodologies

The data presented comes from standard receptor binding and functional assays. Here is a breakdown of the key experimental details:

- **Source of Receptors:** The data for **roxindole** was obtained from studies using **recombinant human dopamine and serotonin receptors** expressed in cellular systems, which allows for the precise study of interactions with specific human receptor subtypes [1].
- **Binding Affinity Assays (pKi):** The pKi values, which quantify binding affinity, are typically determined using **radioligand binding experiments**. In these assays, the ability of the test compound (e.g., roxindole) to compete with a known radioactive ligand for the receptor binding site is measured. The concentration that inhibits 50% of the specific binding (IC50) is used to calculate the inhibitory constant, Ki, and subsequently pKi ($pKi = -\log Ki$) [1].
- **Functional Efficacy Assays ([³⁵S]GTPyS Binding):** Beyond simple binding, the functional effect of a compound is crucial. The **[³⁵S]GTPyS binding assay** measures receptor activation by quantifying the exchange of GDP for GTP on the associated G-protein. This provides data on **agonist potency (pEC50)** and **intrinsic efficacy (Emax)**. For example, this method showed roxindole is a potent **partial agonist** at the D3 receptor, with much higher potency and efficacy than at the D2 receptor [1].

Based on these methodologies, the following diagram outlines the logical workflow for determining a compound's pharmacologic profile:



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Key Pharmacological Profiles

- **Roxindole's Dual Activity:** Roxindole is not just a dopamine agonist; it is a **dopamine D2/D3/D4 and serotonin 5-HT1A receptor agonist** with additional 5-HT reuptake inhibition properties [1] [4] [3]. Its high affinity for 5-HT1A receptors (pKi 9.42) and role as a partial agonist are significant features that contribute to its potential antidepressant profile [1] [4].
- **Receptor Subtype Selectivity:** The data highlights the concept of receptor subtype selectivity. While roxindole has high affinity for D2, D3, and D4 receptors, its **functional potency (pEC50) is over 20-fold greater at D3 than at D2 or D4 receptors**, suggesting a key role for D3 receptor activation in its effects [1].
- **Functional Efficacy vs. Affinity:** It is critical to distinguish between binding affinity and functional efficacy. A compound like roxindole can have high affinity for a receptor but act as a **partial agonist**,

producing a smaller maximal response than a full agonist like dopamine [1]. Conversely, quinpirole can exhibit **functional selectivity**, acting as a partial agonist at D3 and D4 receptors while displaying super-maximal efficacy ($E_{max} >100\%$) at D2 receptors [1].

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References

1. Actions of roxindole at recombinant human dopamine D2 ... [pubmed.ncbi.nlm.nih.gov]
2. Dopamine Receptor | Antagonists [medchemexpress.com]
3. Roxindole hydrochloride (CAS 108050-82-4) [rndsystems.com]
4. Roxindole, a dopamine autoreceptor agonist with ... [pubmed.ncbi.nlm.nih.gov]

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